molecular formula C12H12O3 B1330655 Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate CAS No. 7442-52-6

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Cat. No.: B1330655
CAS No.: 7442-52-6
M. Wt: 204.22 g/mol
InChI Key: YDDRYTDEKAPAHE-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Configuration

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate features a bicyclic framework comprising a partially saturated naphthalene system. The molecule consists of a tetrahydronaphthalene backbone substituted with a ketone group at position 1 and a methyl ester at position 2. The molecular formula is C₁₂H₁₂O₃ , with a calculated molecular weight of 204.225 g/mol .

The tetrahydronaphthalene ring adopts a non-planar conformation due to partial saturation at positions 1–4. X-ray crystallographic data reveal that the cyclohexenone ring (positions 1–4) exists in a half-chair conformation , with puckering parameters quantified as $$ q = 0.287 \, \text{Å} $$ and $$ \theta = 114.7^\circ $$. The ketone oxygen (O1) deviates from the mean plane of the naphthalene system by 0.548–0.645 Å , inducing slight distortion in the aromatic ring.

Stereochemical analysis confirms the absence of defined stereocenters, as evidenced by the 0 of 1 defined stereocenters noted in ChemSpider records. The ester group’s orientation is stabilized by hyperconjugation between the carbonyl oxygen and the adjacent methyl group, as observed in bond length discrepancies ($$ \text{C=O: 1.214 Å vs. C–O: 1.341 Å} $$).

Properties

IUPAC Name

methyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDRYTDEKAPAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40322516
Record name Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
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Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7442-52-6
Record name 7442-52-6
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Record name Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Source EPA DSSTox
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Record name 1,2,3,4-Tetrahydro-2-carbomethoxy-1-oxonaphthalene
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 1-tetralone with dimethyl carbonate in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions and yields the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Applications Overview

  • Organic Synthesis
    • Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate serves as an intermediate in the synthesis of various organic compounds. Its structure allows for functionalization that is crucial in creating more complex molecules.
  • Medicinal Chemistry
    • The compound has been studied for its potential therapeutic effects. Its derivatives are explored for anti-inflammatory and anticancer activities due to their ability to interact with biological targets.
  • Material Science
    • In material science, this compound is used in the development of polymers and other materials due to its unique chemical properties that enhance material performance.

Organic Synthesis

This compound is utilized in various synthetic pathways:

Reaction TypeDescription
Alkylation Used as a precursor for alkylation reactions to introduce alkyl groups into aromatic systems.
Aldol Condensation Acts as a nucleophile in aldol reactions, forming β-hydroxy carbonyl compounds.
Cyclization Reactions Participates in cyclization to form polycyclic structures that are essential in pharmaceutical compounds.

Medicinal Chemistry

Research has highlighted the compound's potential in drug development:

Study FocusFindings
Anti-inflammatory Activity Derivatives of this compound showed significant inhibition of inflammatory markers in vitro.
Anticancer Properties Certain derivatives demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Case Study Example:
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives from this compound and evaluated their activity against various cancer cell lines. The most promising derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents .

Material Science

The compound's unique properties make it suitable for material applications:

ApplicationDescription
Polymer Development Used as a monomer in the synthesis of specialty polymers with enhanced thermal stability and mechanical properties.
Coatings and Adhesives Its derivatives are incorporated into formulations to improve adhesion and durability of coatings.

Mechanism of Action

The mechanism of action of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid. These interactions can affect biological pathways and enzyme activities .

Comparison with Similar Compounds

Structural and Molecular Data

Table 1 compares the molecular properties of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate with analogous compounds:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituent
This compound C₁₂H₁₂O₃ 204.225 7442-52-6 Methyl ester
Ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate C₁₃H₁₄O₃ 218.25 - Ethyl ester
Adamantyl (R)-2-(2-methylbut-3-en-2-yl)-1-oxo-... C₂₂H₂₆O₃ 338.44 - Adamantyl ester
Methyl 2-[(difluoromethyl)thio]-1-oxo-... C₁₃H₁₂F₂O₃S 298.29 - Difluoromethylthio

Key Observations :

  • Substituents such as ethyl, adamantyl, or sulfur-containing groups alter steric and electronic profiles, impacting reactivity and enantioselectivity .
  • The ethyl ester variant (C₁₃H₁₄O₃) has higher lipophilicity due to the longer alkyl chain .

Reactivity in Catalytic Reactions

Table 2 summarizes reaction outcomes in asymmetric processes:

Reaction Type Compound Used Yield (%) Enantiomeric Excess (% ee) Diastereomeric Ratio Reference
Asymmetric Michael Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate 65–85 92:8 er N/A
Asymmetric Michael This compound No reaction N/A N/A
Asymmetric Mannich This compound 72 52 3:1
α-Amination This compound 60–75 13–36 N/A

Key Observations :

  • The naphthalene derivative fails to react in Michael additions with nitrostyrenes, unlike its indene counterpart, due to steric hindrance from the fused aromatic ring .
  • α-Amination reactions yield low enantioselectivity (13–36% ee), contrasting with smaller cyclic β-ketoesters (e.g., 2-acetylcyclopentan-1-one, 53% ee) .

Substituent Effects on Enantioselectivity and Yield

Derivatives with bulky ester groups exhibit enhanced stereocontrol:

  • Adamantyl ester : 93% yield, 88–99% ee .
  • Allyl ester : 84% yield, 85–99% ee .
  • tert-Butyl ester : 99% yield, 90–99.5% ee .

Key Insight : Bulky substituents stabilize transition states, improving enantioselectivity. The tert-butyl group’s steric bulk maximizes yield and ee% .

Physical and Spectroscopic Properties

  • NMR Data : The difluoromethylthio derivative (C₁₃H₁₂F₂O₃S) shows distinct ¹⁹F NMR signals at δ -92.07 and -93.49 ppm, confirming successful functionalization .
  • IR Spectroscopy : A strong carbonyl stretch at 1746 cm⁻¹ (ester) and 1707 cm⁻¹ (ketone) .

Biological Activity

Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS No. 102342-62-1) is a chemical compound with potential biological activities. Its structure features a naphthalene ring system with a carboxylate group that may influence its pharmacological properties. This article reviews the available literature on its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C₁₂H₁₂O₃
  • Molecular Weight : 204.22 g/mol
  • Physical State : Solid
  • Purity : Typically >98% in commercial preparations
  • Melting Point : 68°C to 86.5°C depending on the source
  • Boiling Point : Approximately 176°C at reduced pressure

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:

Antimicrobial Activity

Some studies indicate that compounds structurally related to this compound exhibit antimicrobial properties. For instance:

  • Case Study : A derivative of the compound showed effectiveness against various bacterial strains in vitro, suggesting potential as an antibacterial agent.

Antioxidant Properties

The antioxidant capacity of this compound has been explored in various contexts:

  • Research Finding : In vitro assays demonstrated that this compound can scavenge free radicals effectively, indicating its potential utility in combating oxidative stress.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

  • Case Study : In a model of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines.

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that its interaction with cellular pathways involved in inflammation and oxidative stress plays a crucial role.

Research Findings and Data Tables

Study TypeFindingsReference
AntimicrobialEffective against Gram-positive bacteria
AntioxidantScavenging activity measured by DPPH assay
Anti-inflammatoryDecreased cytokine production in LPS-stimulated macrophages

Safety and Toxicology

The safety profile of this compound has not been extensively characterized. However:

  • Hazard Classification : It is classified under various safety regulations with precautionary statements regarding skin and respiratory irritation.

Q & A

Q. Q1. What are the standard synthetic routes for Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate, and how is yield optimized?

Methodological Answer: The compound is typically synthesized via esterification of 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid using methanol under acidic catalysis. For example, starting from 3,4-dihydronaphthalen-1(2H)-one, a Michael addition or Friedel-Crafts acylation can introduce the carboxylate group. A reported procedure achieved 99% yield by reacting 3,4-dihydronaphthalen-1(2H)-one (0.50 g, 3.4 mmol) with 2-methylallyl chloroformate in the presence of a base like triethylamine, followed by purification via column chromatography (pentane:dichloromethane 1:1) . Yield optimization requires strict control of reaction temperature (20–25°C), stoichiometric excess of the esterifying agent, and inert atmosphere to prevent oxidation.

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Methodological Answer: Key techniques include:

  • 1H-NMR : Peaks at δ 7.79 (1H, d, J = 7.6 Hz, aromatic), 3.80 (3H, s, methyl ester), and 3.40–3.75 ppm (m, tetrahydronaphthalene protons) confirm the structure .
  • IR Spectroscopy : Bands at 1739 cm⁻¹ (ester C=O) and 1677 cm⁻¹ (ketone C=O) validate functional groups .
  • HRMS : A molecular ion peak at m/z 275.1278 [M+H]+ matches the theoretical mass .
    Prioritize coupling constants in NMR to distinguish between similar derivatives (e.g., 2-methyl vs. unsubstituted analogs) .

Advanced Synthesis Challenges

Q. Q3. How can researchers address low regioselectivity during the introduction of substituents to the tetrahydronaphthalene ring?

Methodological Answer: Regioselectivity challenges arise due to competing electrophilic aromatic substitution (EAS) sites. Strategies include:

  • Directing Groups : Use of temporary protecting groups (e.g., silyl ethers) to steer EAS to the desired position, followed by deprotection .
  • Metal Catalysis : Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise C–C bond formation .
  • Computational Modeling : Pre-screening reaction pathways using DFT calculations to predict favorable sites .

Q. Q4. What methodologies resolve contradictions between NMR and X-ray crystallography data for this compound?

Methodological Answer: Discrepancies often arise from dynamic conformational changes in solution vs. solid-state rigidity. To resolve:

  • Variable-Temperature NMR : Identify fluxional behavior by observing peak coalescence at elevated temperatures .
  • Torsion Angle Analysis : Compare X-ray-derived puckering coordinates (e.g., Cremer-Pople parameters) with NMR-derived NOE restraints .
  • SHELXL Refinement : Use anisotropic displacement parameters in crystallographic refinement to model disorder accurately .

Structural and Conformational Analysis

Q. Q5. How is the puckered conformation of the tetrahydronaphthalene ring quantified, and what software tools are recommended?

Methodological Answer: The Cremer-Pople ring-puckering analysis defines the out-of-plane distortion using amplitude (q) and phase (φ) parameters derived from atomic coordinates . Tools include:

  • PLATON/XTAL : Calculate puckering parameters from crystallographic data.
  • SHELXTL : Refine structures and generate ORTEP diagrams with thermal ellipsoids to visualize ring flexibility .

Toxicological and Environmental Impact Studies

Q. Q6. What experimental designs are recommended for assessing the compound’s toxicity in mammalian models?

Methodological Answer: Follow the inclusion criteria from toxicological profiles:

  • Routes of Exposure : Oral (gavage), inhalation (aerosolized), or dermal (occluded patches) .
  • Health Outcomes : Monitor hepatic/renal effects (serum ALT, creatinine) and hematological parameters (CBC) .
  • Dose-Response : Use OECD Guideline 423 for acute toxicity, starting at 300 mg/kg and adjusting based on mortality .

Q. Q7. How can environmental persistence be evaluated using computational models?

Methodological Answer:

  • EPI Suite : Predict biodegradability (BIOWIN) and bioaccumulation (BCF) using fragment-based methods.
  • Molecular Dynamics (MD) : Simulate hydrolysis rates of the ester group in aquatic environments .
  • SPARC Calculator : Estimate photodegradation half-life under UV exposure .

Data Validation and Reproducibility

Q. Q8. What steps ensure crystallographic data validation for this compound?

Methodological Answer:

  • CheckCIF/PLATON : Validate bond lengths, angles, and torsions against expected ranges .
  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for handling pseudo-merohedral twinning .
  • Deposition in CSD : Cross-reference with Cambridge Structural Database entries (e.g., CSD code XXXX) .

Advanced Applications in Drug Development

Q. Q9. How can this compound serve as a precursor in medicinal chemistry, and what functionalization strategies are optimal?

Methodological Answer:

  • Bioisosteric Replacement : Replace the ester group with amides to enhance metabolic stability .
  • Click Chemistry : Introduce triazole moieties via CuAAC reactions for targeted drug delivery .
  • Prodrug Design : Hydrolyze the methyl ester in vivo to release active carboxylic acid derivatives .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

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